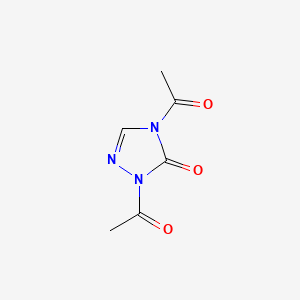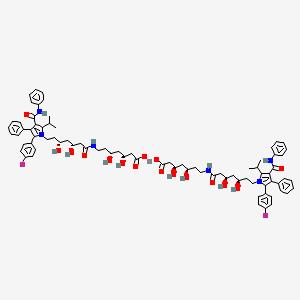
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone can be achieved through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the decarboxylation of 1,2,4-triazol-3-one-5-carboxylic acid . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, disrupting essential metabolic processes . The compound’s structure allows it to form strong hydrogen bonds and interact with various biological targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another member of the triazole family, known for its stability and biological activity.
3,5-Diacetyl-1,2,4-triazol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone stands out due to its specific acetyl groups at positions 2 and 4, which influence its chemical reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with tailored properties .
Eigenschaften
CAS-Nummer |
131426-05-6 |
|---|---|
Molekularformel |
C6H7N3O3 |
Molekulargewicht |
169.14 |
IUPAC-Name |
2,4-diacetyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)8-3-7-9(5(2)11)6(8)12/h3H,1-2H3 |
InChI-Schlüssel |
OYOIIBZSVCHGIL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NN(C1=O)C(=O)C |
Synonyme |
3H-1,2,4-Triazol-3-one, 2,4-diacetyl-2,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)

![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)






![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
